Dual Interface Inhibition: Binding Affinity of CLZ-8 vs. Class-Specific Mcl-1 Antagonists
CLZ-8 exhibits a dual binding profile at the Mcl-1-PUMA interface (Ki = 0.3 μM), contrasting with pure Mcl-1 inhibitors like MIM1 which target the BH3-binding groove. This dual action results in the functional reduction of PUMA-dependent apoptosis while deactivating Mcl-1-mediated anti-apoptosis, a combination not observed in single-target comparators [1].
| Evidence Dimension | Binding Affinity (Ki) and Functional Impact on Apoptosis Pathways |
|---|---|
| Target Compound Data | Ki = 0.3 μM (Mcl-1-PUMA interface); Dual functional activity (reduces PUMA-dependent apoptosis, deactivates Mcl-1 anti-apoptosis). |
| Comparator Or Baseline | MIM1 (Mcl-1 BH3 inhibitor): IC50 = 4.8 μM; Activity limited to Mcl-1 inhibition without PUMA modulation. A-1248767 (Mcl-1 inhibitor): IC50 = 23.9 nM, Ki = 0.41 nM; No reported PUMA modulation [2][3]. |
| Quantified Difference | CLZ-8's Ki is 16-fold lower than MIM1's IC50. Its dual functional mechanism is distinct from the single-target inhibition of MIM1 and A-1248767. |
| Conditions | Biochemical binding assays (e.g., Fluorescence Polarization Assay) for Mcl-1 interaction. |
Why This Matters
For research requiring the simultaneous study of PUMA-dependent and Mcl-1-mediated apoptosis pathways, CLZ-8 provides a unique dual-modulatory tool that single-target Mcl-1 inhibitors cannot replicate.
- [1] TargetMol. (n.d.). CLZ-8 (Mcl1-IN-8) Product Datasheet. Retrieved April 17, 2026. View Source
- [2] Adooq. (n.d.). MIM1 (Mcl-1 inhibitor) Product Datasheet. Retrieved April 17, 2026. View Source
- [3] PeptideDB. (n.d.). A-1248767 Product Datasheet. Retrieved April 17, 2026. View Source
